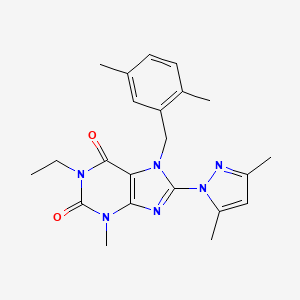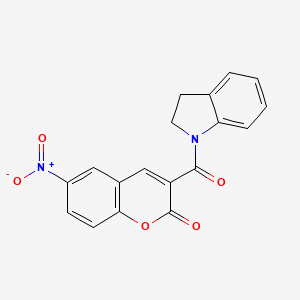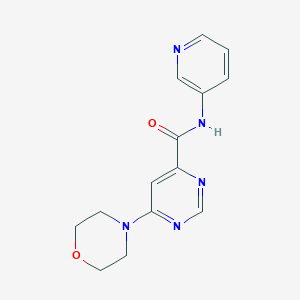
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine, also known as JNJ-39729209, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.
Aplicaciones Científicas De Investigación
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, the compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid profiles. (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has also been investigated as a potential treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), two conditions that are closely linked to metabolic disorders.
Mecanismo De Acción
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. By inhibiting PTP1B, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine enhances insulin signaling and glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. The compound also reduces hepatic glucose production and improves lipid metabolism.
Biochemical and Physiological Effects
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been shown to improve glucose tolerance and insulin sensitivity in both diet-induced and genetic models of obesity and diabetes. The compound also reduces body weight and adiposity, and improves lipid profiles. In preclinical models of NAFLD and NASH, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been shown to reduce hepatic steatosis, inflammation, and fibrosis. The compound has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine is a potent and selective inhibitor of PTP1B, and has been extensively characterized in preclinical studies. The compound is commercially available and can be easily synthesized in the laboratory. However, (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known. In addition, the compound may have off-target effects on other protein tyrosine phosphatases, which could limit its specificity and selectivity.
Direcciones Futuras
There are several future directions for research on (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine. First, clinical trials are needed to evaluate the safety and efficacy of the compound in humans with type 2 diabetes and other metabolic disorders. Second, the potential of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine as a treatment for NAFLD and NASH should be further investigated in preclinical and clinical studies. Third, the off-target effects of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine on other protein tyrosine phosphatases should be characterized to assess its selectivity and specificity. Fourth, the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine should be elucidated. Finally, the potential of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine as a tool for studying PTP1B function and insulin signaling should be explored in basic research studies.
Métodos De Síntesis
The synthesis of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine involves a multi-step process that starts with the reaction of 2,6-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylmorpholine to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[(3R)-3-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-17-3-2-15(7)11(16)8-4-9(12)14-10(13)5-8/h4-5,7H,2-3,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMORUZQCRXOR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2767312.png)
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)

![5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2767315.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2767317.png)





![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)
